4-溴-N,2-二甲基苯胺

描述

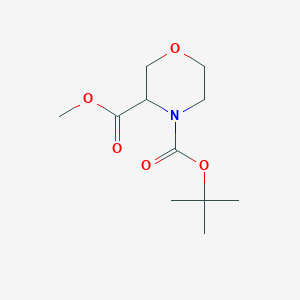

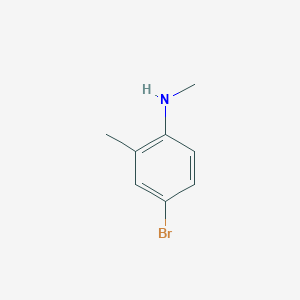

4-Bromo-N,2-dimethylaniline (4-Br-N,2-DMA) is a type of aryl bromide that has a wide range of applications in organic synthesis. It is a useful building block for the synthesis of a variety of organic compounds and has been used in the synthesis of various pharmaceuticals, agrochemicals, and other materials. 4-Br-N,2-DMA is also of interest in research due to its ability to act as a catalyst for a number of reactions.

科学研究应用

Analytical Chemistry: Internal Standard for Iodine Determination

4-bromo-N,2-dimethylaniline is utilized as an internal standard in analytical chemistry for the quantification of iodine. This application is particularly important in the determination of iodine in various forms such as iodide in pharmaceuticals, iodate in iodized table salt, and iodine covalently bound to organic compounds found in milk and vegetables . The compound’s stability and distinct spectral properties make it an excellent reference for accurate and precise iodine measurement.

Pharmaceutical Research: Synthesis of Anticonvulsant Drugs

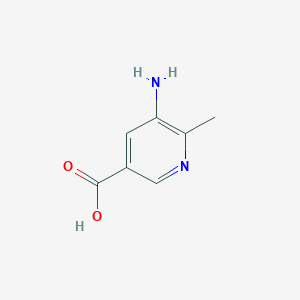

In pharmaceutical research, 4-bromo-N,2-dimethylaniline is involved in the synthesis of anticonvulsant drugs like lamotrigine . Lamotrigine is used to treat epilepsy and bipolar disorder, and the compound serves as a precursor or intermediate in its production, showcasing its significance in medicinal chemistry.

Food Safety: Analysis of Iodine in Food Products

The compound is instrumental in food safety protocols where it aids in the analysis of iodine levels in food products, including milk and vegetables . Monitoring iodine concentration is crucial for ensuring the nutritional value and safety of food items, particularly those fortified with iodine.

Solubility and Safety Considerations

It’s important to note that 4-bromo-N,2-dimethylaniline is soluble in methanol but insoluble in water, which influences its use in different research applications . Safety measures must be taken when handling this compound, as it can cause skin and eye irritation, respiratory irritation, and is harmful if swallowed . Proper personal protective equipment and ventilation are required during its use.

作用机制

Target of Action

The primary target of 4-Bromo-N,2-Dimethylaniline is the iodine present in various forms such as iodide (as in pharmaceuticals), iodate (as in iodized table salt), and covalently bound to organic compounds (as in milk and vegetables) . It is used as an internal standard in the determination of these iodine forms .

Mode of Action

It is known that the compound interacts with its targets (iodine forms) to facilitate their determination .

Result of Action

The primary result of the action of 4-Bromo-N,2-Dimethylaniline is the facilitation of iodine determination in various forms . It serves as an internal standard, aiding in the accurate measurement of iodine present as iodide, iodate, and covalently bound to organic compounds .

Action Environment

The action, efficacy, and stability of 4-Bromo-N,2-Dimethylaniline can be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place, avoid dust formation, and store it in a cool, dry, and well-ventilated place . It is also incompatible with oxidizing agents, acids, and metals .

属性

IUPAC Name |

4-bromo-N,2-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZTYYHYOULJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621931 | |

| Record name | 4-Bromo-N,2-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N,2-dimethylaniline | |

CAS RN |

59557-89-0 | |

| Record name | 4-Bromo-N,2-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)